molecular formula C6H10N4O B13891338 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Cat. No.: B13891338
M. Wt: 154.17 g/mol
InChI Key: UIKVGBKTHLYQOY-UHFFFAOYSA-N
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Description

2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and chemical biology. Its structure, which incorporates both a pyrimidine ring with an amino group and an ethanolamine side chain, suggests potential as a versatile building block or synthetic intermediate. Researchers are exploring its utility, which may include serving as a precursor in the synthesis of more complex molecules or as a core structure in the development of pharmacologically active agents. The presence of the aminopyrimidine moiety is a common feature in compounds that exhibit a range of biological activities, making this scaffold valuable for constructing libraries for bioactivity screening. Similarly, the ethanolamine functionality can contribute to the solubility and physicochemical properties of the resulting molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-[(4-aminopyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C6H10N4O/c7-5-1-2-8-6(10-5)9-3-4-11/h1-2,11H,3-4H2,(H3,7,8,9,10)

InChI Key

UIKVGBKTHLYQOY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)NCCO

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

General Synthetic Strategy

The synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol typically involves nucleophilic substitution reactions on pyrimidine derivatives, often starting from halogenated or cyano-substituted pyrimidines, followed by introduction of the aminoethanol side chain through amination or reduction steps. The key steps include:

  • Formation of the pyrimidine ring or its functionalized precursor.
  • Introduction of the amino group at the 4-position.
  • Coupling or substitution with an aminoethanol moiety at the 2-position.

Reported Synthetic Routes

Reaction of 2-Cyanopyrimidine Derivatives with Aminoethanol

One approach involves reacting 2-cyanopyrimidine derivatives with aminoethanol under controlled conditions to induce ring closure and amination, yielding the target compound. This method requires careful temperature control and often catalysts to promote the reaction and improve yield.

Reductive Amination Using Catalytic Hydrogenation

A patent describing a related compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, outlines a mild reduction method using palladium on carbon (Pd/C) as a catalyst and ammonium formate as a hydrogen donor instead of gaseous hydrogen. This method avoids safety hazards associated with hydrogen gas and is suitable for industrial scale-up. The reaction conditions are typically:

  • Solvent: Methanol or ethanol.
  • Catalyst: 5-10% Pd/C.
  • Hydrogen donor: Ammonium formate or ammonium acetate.
  • Temperature: 30°C to 70°C (preferably around 60-70°C).
  • Reaction monitoring by TLC or HPLC.

This catalytic hydrogenation method can be adapted for the reduction of nitro or cyano groups to amino groups in pyrimidine derivatives, facilitating the preparation of aminoethanol-substituted pyrimidines.

Condensation Reactions with Functionalized Pyrimidines

Another synthetic approach involves condensation of functionalized pyrimidines bearing halogen or formamide groups with aminoethanol derivatives. For example, condensation of 4,6-dichloro-5-pyrimidinyl formamide with 4-amino-2-hydroxymethyl-1-butanol yields intermediates structurally related to 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. This method involves:

  • Mixing aminoalcohol with pyrimidine derivative in suitable solvent.
  • Heating under reflux or controlled temperature.
  • Purification by crystallization or chromatography.

This approach has been used in the synthesis of antiviral agents such as famciclovir analogues and can be modified for the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Notes
Nucleophilic substitution 2-Cyanopyrimidine, aminoethanol Catalysts (e.g., 1,2-diaminobenzene) Controlled temperature, solvents Requires precise control for ring closure
Catalytic hydrogenation Nitro- or cyano-pyrimidine derivatives Pd/C, ammonium formate 30-70°C, methanol or ethanol Avoids gaseous hydrogen, suitable for scale-up
Condensation with pyrimidinyl formamide 4,6-Dichloro-5-pyrimidinyl formamide, aminoalcohol Solvent (ethanol), heat Reflux or heating, purification Used in antiviral intermediate synthesis

Detailed Research Outcomes and Analysis

Reaction Yields and Purity

  • The catalytic hydrogenation method using Pd/C and ammonium formate typically achieves high conversion rates (>90%) with mild conditions and minimal side products, as monitored by TLC and HPLC.
  • Nucleophilic substitution reactions require optimization of temperature and catalyst loading to maximize yield and minimize by-products such as over-alkylation or polymerization.
  • Condensation reactions yield crystalline intermediates with good purity after recrystallization, facilitating downstream processing.

Reaction Monitoring and Characterization

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress and determine endpoint.
  • Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), infrared (IR) spectroscopy, and mass spectrometry.
  • For example, hydrogen NMR spectra confirm the presence of amino and hydroxyl protons, while IR spectra show characteristic NH and OH stretching bands.

Industrial Applicability

  • The use of ammonium formate as a hydrogen donor in catalytic hydrogenation circumvents the need for high-pressure hydrogen gas, improving safety and reducing equipment costs in industrial settings.
  • Continuous flow reactors can be employed for the nucleophilic substitution and condensation steps to enhance reproducibility and scalability.
  • Purification methods such as crystallization and filtration are optimized to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminopyrimidin-2-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group on the pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-[(4-Aminopyrimidin-2-yl)amino]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Variations

The following table highlights key structural differences between 2-[(4-Aminopyrimidin-2-yl)amino]ethanol and its analogues:

Compound Substituents on Pyrimidine Side Chain Key Functional Groups Potential Applications
2-[(4-Aminopyrimidin-2-yl)amino]ethanol 4-amino at C4 Ethanolamine at C2 –NH₂ (C4), –OH, –NH– Kinase inhibitor intermediate
2-[2-[[4-Amino-6-(cyclohexylamino)-5-nitro-pyrimidin-2-yl]amino]ethoxy]ethanol () 4-amino, 6-cyclohexylamino, 5-nitro at C4, C6, C5 Ethoxyethanol at C2 –NO₂ (C5), –NH–C6H11 (C6) Glycogen synthase kinase-3β (GSK-3β) inhibitor
2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethanol () 6-methyl, 2-propyl at C6, C2 Ethanolamine at C4 –CH₃ (C6), –CH₂CH₂CH₃ (C2) Research reagent (biological studies)
2-{4-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3-methylthiophen-2-yl}ethanol () 4-amino, 2-methyl at C4, C2 Ethanol linked to thiophene –CH₃ (C2), thiophene ring Unknown (structural complexity suggests enzyme targeting)
1-(4-Aminopyrimidin-2-yl)piperidine-4-carboxylic acid amide () 4-amino at C4 Piperidine-carboxamide at C2 –CONH₂, piperidine ring Kinase inhibitor scaffold
2.3. Physicochemical Properties
  • Solubility: The presence of polar groups (–OH, –NH₂) in 2-[(4-Aminopyrimidin-2-yl)amino]ethanol enhances aqueous solubility compared to nitro- or alkyl-substituted analogues (e.g., ’s compound with –NO₂, which reduces polarity) .
  • Molecular Weight : The target compound (MW ~181 g/mol) is smaller than analogues like ’s derivative (MW ~404 g/mol), favoring better pharmacokinetic profiles .
2.5. Commercial and Research Relevance
  • Availability : The target compound and simpler analogues (e.g., ) are commercially available as research reagents (e.g., Indagoo brand) .
  • Complex derivatives (e.g., ): Often custom-synthesized for specific studies due to structural complexity and niche applications .

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